molecular formula C30H42 B8006399 Diethylbenzene, 95%

Diethylbenzene, 95%

Cat. No. B8006399
M. Wt: 402.7 g/mol
InChI Key: WFPVGKJITDSUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylbenzene, 95% is a useful research compound. Its molecular formula is C30H42 and its molecular weight is 402.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethylbenzene, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylbenzene, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurotoxic Effects : Diethylbenzene-induced sensorimotor neuropathy was observed in rats, demonstrating its neurotoxic potential (Gagnaire, Marignac, & de Ceaurriz, 1990).

  • Catalysis and Chemical Synthesis :

    • Hydrogenation of diethylbenzenes in liquid phase has been studied for reactivity and activation energy, showing its relevance in catalytic processes (Kubička, Salmi, & Murzin, 2005).
    • Diethylbenzene plays a role in the alkylation of benzene with ethanol, using ZSM-5 catalysts, indicating its utility in producing ethylbenzene and diethylbenzene isomers (Yuan & Gevert, 2006).
    • Diethylbenzene is an important raw material for divinyl benzene monomer conversion, as explored in the context of vapor phase alkylation with ethanol (Bokade & Yadav, 2008).
  • Adsorption and Separation Processes :

    • The adsorption behavior of ethylbenzene and diethylbenzenes on zeolites was studied, revealing insights into sorption interactions and the disproportionation of ethylbenzene (Arsenova, Bludau, Haag, & Karge, 1998).
    • The separation of diethylbenzene isomers by distillative freezing was explored, highlighting a novel technique for separating these isomers due to their close boiling points (Shiau, Liu, Jang, & Wu, 2008).
  • Toxicological Studies :

    • Olfactory mucosal necrosis in rats following acute intraperitoneal administration of diethylbenzene isomers was observed, highlighting the potential toxicological impact of these compounds (Gagnaire & Boucard, 2014).
    • The toxicokinetics of 1,2-diethylbenzene in male Sprague-Dawley rats was studied, focusing on excretion and metabolism (Payan et al., 1999).

properties

IUPAC Name

1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H14/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2/h3*5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPVGKJITDSUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC.CCC1=CC(=CC=C1)CC.CCC1=CC=CC=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.